molecular formula C19H22ClN3OS B2475708 4-Chlorobenzyl 4-morpholino-5,6,7,8-tetrahydro-2-quinazolinyl sulfide CAS No. 339019-12-4

4-Chlorobenzyl 4-morpholino-5,6,7,8-tetrahydro-2-quinazolinyl sulfide

Cat. No.: B2475708
CAS No.: 339019-12-4
M. Wt: 375.92
InChI Key: KAZOGMPFBIIWGP-UHFFFAOYSA-N
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Description

4-Chlorobenzyl 4-morpholino-5,6,7,8-tetrahydro-2-quinazolinyl sulfide is a complex organic compound that features a quinazoline core, a morpholine ring, and a chlorobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chlorobenzyl 4-morpholino-5,6,7,8-tetrahydro-2-quinazolinyl sulfide typically involves multi-step organic reactions One common approach is to start with the quinazoline core, which can be synthesized through the cyclization of appropriate precursors The morpholine ring is then introduced via nucleophilic substitution reactions

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-Chlorobenzyl 4-morpholino-5,6,7,8-tetrahydro-2-quinazolinyl sulfide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the quinazoline core to its dihydro or tetrahydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Bases like sodium hydride or potassium carbonate are used to facilitate nucleophilic substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the chlorobenzyl moiety.

Scientific Research Applications

4-Chlorobenzyl 4-morpholino-5,6,7,8-tetrahydro-2-quinazolinyl sulfide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-Chlorobenzyl 4-morpholino-5,6,7,8-tetrahydro-2-quinazolinyl sulfide involves its interaction with specific molecular targets. The quinazoline core can interact with enzymes or receptors, potentially inhibiting their activity. The morpholine ring may enhance the compound’s binding affinity or selectivity. The chlorobenzyl group can further modulate the compound’s properties, such as its solubility or stability.

Comparison with Similar Compounds

Similar Compounds

  • Thieno[3,2-c]pyridine, 5-[(2-chlorophenyl)methyl]-4,5,6,7-tetrahydro-
  • 2-[(2-Chlorobenzyl)sulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one

Uniqueness

4-Chlorobenzyl 4-morpholino-5,6,7,8-tetrahydro-2-quinazolinyl sulfide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the morpholine ring and the chlorobenzyl group differentiates it from other quinazoline derivatives, potentially offering unique interactions with biological targets and distinct chemical reactivity.

Properties

IUPAC Name

4-[2-[(4-chlorophenyl)methylsulfanyl]-5,6,7,8-tetrahydroquinazolin-4-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3OS/c20-15-7-5-14(6-8-15)13-25-19-21-17-4-2-1-3-16(17)18(22-19)23-9-11-24-12-10-23/h5-8H,1-4,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAZOGMPFBIIWGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC(=N2)SCC3=CC=C(C=C3)Cl)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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